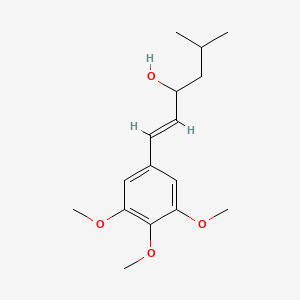
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is an organic compound characterized by its unique structure, which includes a hexenol backbone substituted with a methyl group and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 5-methyl-1-pentene.
Grignard Reaction: The key step involves a Grignard reaction where 3,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent derived from 5-methyl-1-pentene. This reaction is typically carried out in anhydrous ether under an inert atmosphere.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-2-propanone: Similar structure but with a propanone backbone.
3,4,5-Trimethoxybenzyl alcohol: Contains the same trimethoxyphenyl group but with a benzyl alcohol backbone.
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-pentanol: Similar structure but with a pentanol backbone.
Uniqueness
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is unique due to its hexenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
66596-48-3 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
(E)-5-methyl-1-(3,4,5-trimethoxyphenyl)hex-1-en-3-ol |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13(17)7-6-12-9-14(18-3)16(20-5)15(10-12)19-4/h6-7,9-11,13,17H,8H2,1-5H3/b7-6+ |
Clé InChI |
AXDIIKRMSJUGOR-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)CC(/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O |
SMILES canonique |
CC(C)CC(C=CC1=CC(=C(C(=C1)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


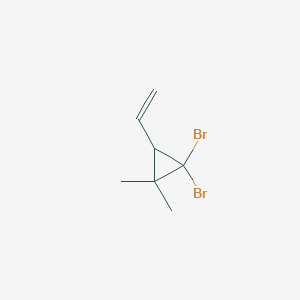
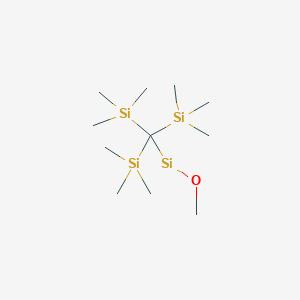

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

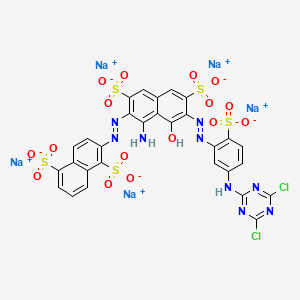


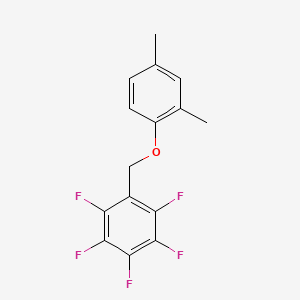
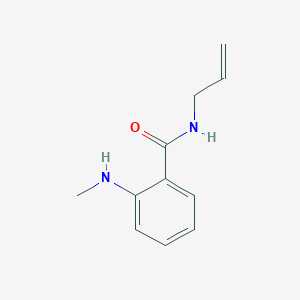
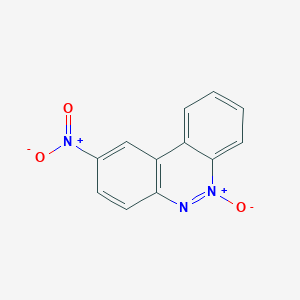

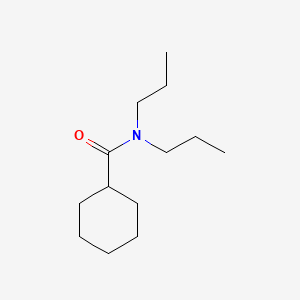
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
